N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 304.25 g/mol. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. It functions primarily as an acetylcholinesterase inhibitor, which helps increase acetylcholine levels in the brain, thereby enhancing cognitive function.
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is classified as an organic compound and falls under the category of alkaloids due to its nitrogen-containing structure. It is specifically categorized as a central nervous system stimulant and an acetylcholinesterase inhibitor.
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 9-amino-1,2,3,4-tetrahydroacridine with ethylene diamine followed by hydrochloric acid treatment to form the dihydrochloride salt .
The molecular structure of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride features a tetrahydroacridine core connected to an ethane-1,2-diamine moiety. The presence of two hydrochloride groups indicates that it forms a salt which enhances its solubility in water.
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride primarily participates in reactions typical of amines and alkaloids. It can undergo:
The reactivity of this compound is influenced by the basicity of the amine groups and the steric hindrance provided by the tetrahydroacridine ring.
The primary mechanism of action for N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride involves inhibition of acetylcholinesterase. By blocking this enzyme's activity:
Research indicates that this compound has shown efficacy in various animal models for Alzheimer's disease by improving memory deficits associated with cholinergic dysfunction .
Relevant data suggest that it maintains activity over a range of physiological pH levels (approximately 6.5 to 7.5), making it suitable for biological applications .
N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride has several scientific uses:
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride (molecular formula: C₁₅H₂₁Cl₂N₃, MW: 314.3 g/mol) follows a well-established nucleophilic substitution pathway. The process initiates with the condensation of 2-aminobenzoic acid and cyclohexanone in the presence of phosphorus oxychloride (POCl₃), yielding 9-chloro-1,2,3,4-tetrahydroacridine as a key intermediate [1] [10]. This intermediate undergoes microwave-assisted amination with ethylenediamine at elevated temperatures (125–130°C) for 2–4 hours, significantly reducing reaction times compared to conventional heating [1] [3]. The reaction progress is monitored until complete consumption of the starting material, typically confirmed by thin-layer chromatography (TLC).
Post-reaction workup involves alkaline extraction and organic purification: The cooled mixture is poured into 20% sodium hydroxide solution and extracted with dichloromethane. The organic layer is washed sequentially with brine and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure [1]. The free base is then converted to the dihydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol or ethyl acetate, yielding the final product as a crystalline solid [5]. Critical purification employs flash chromatography using ethyl acetate/methanol/aqueous ammonia (90:9:1 v/v/v), which effectively separates the target compound from unreacted diamine or acridine byproducts [1].
Optimization strategies focus on controlling reaction parameters to maximize yield and purity:
Table 1: Key Reaction Parameters for Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Purity Enhancement Method |
---|---|---|---|
Intermediate synthesis | POCl₃, 80–90°C, 2h | 70–80 | Recrystallization (EtOH/H₂O) |
Amination | Ethylenediamine, 125–130°C, 3h | 85–95 | Microwave assistance |
Salt formation | HCl gas in EtOAc, 0–5°C | >95 | Precipitation/cold filtration |
Final purification | Flash chromatography (EtOAc/MeOH/NH₄OH) | 90+ | Gradient elution |
While the ethylenediamine linker in the title compound is fixed, extensive research on structurally related tacrine heterodimers reveals that alkyl chain length profoundly influences cholinesterase inhibition. Systematic studies on 7-methoxytacrine-adamantylamine thioureas demonstrate that increasing the spacer from 2 to 7 methylene units enhances dual-site binding at acetylcholinesterase (AChE). Hybrids with C7 linkers exhibit IC₅₀ values of 17.37 nM for AChE and 3.16 nM for butyrylcholinesterase (BChE), outperforming shorter analogs [3] [8]. This is attributed to optimal spanning of the 20Å AChE gorge, where the tacrine moiety binds the catalytic anionic site (CAS), and the secondary pharmacophore engages the peripheral anionic site (PAS) [8].
Molecular docking simulations validate that:
In the context of the ethylenediamine-linked compound, the two-carbon spacer favors AChE inhibition (IC₅₀ = 0.47 µM) over BChE (IC₅₀ = 10.08 µM), as confirmed by comparative assays with tacrine derivatives [1]. This selectivity profile aligns with structural data showing that BChE’s wider gorge requires longer linkers for optimal binding.
Table 2: Impact of Linker Length on Cholinesterase Inhibition in Tacrine Heterodimers
Linker Length (Methylene Units) | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity (BChE/AChE) |
---|---|---|---|
2 | 1,530 | 128.82 | 0.08 |
4 | 220 | 128.82 | 0.59 |
6 | 49.31 | 3.16 | 0.06 |
7 | 17.37 | 3.16 | 0.18 |
8 | 31.0 | 174 | 5.61 |
Conversion of the free base N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine to its dihydrochloride salt serves dual purposes: stability augmentation and aqueous solubility enhancement. The protonation of both aliphatic amine groups increases polarity, elevating water solubility >50-fold compared to the lipophilic free base [4] [5]. This is critical for in vitro assays requiring physiological buffers.
Salt formation protocols involve:
Alternative counterions explored in related tacrine hybrids include:
Solid-state characterization via powder X-ray diffraction (PXRD) confirms that the dihydrochloride salt exists as a crystalline hydrate, typically with 0.5–1.0 equivalents of water. This hydration further enhances dissolution kinetics in aqueous media [4]. For formulations requiring prolonged release, the free base may be embedded in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, though this approach is secondary to salt formation for immediate solubility needs [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1